molecular formula C19H22ClNO4S2 B15026292 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B15026292
M. Wt: 428.0 g/mol
InChI Key: CZNQIGOLVGLLRL-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.

    Formation of the Dioxidotetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Formation of the Thiophenylmethyl Intermediate: Thiophene is reacted with formaldehyde to form thiophen-2-ylmethyl alcohol.

    Coupling Reaction: The final step involves the coupling of the three intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the phenoxy group, potentially leading to the formation of phenolic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenolic derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and thermal stability.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.

    Cell Signaling: It can be used to study cell signaling pathways and interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various pests and weeds.

    Manufacturing: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    1,1-dioxidotetrahydrothiophene: An intermediate in the synthesis.

    Thiophen-2-ylmethyl alcohol: Another intermediate in the synthesis.

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22ClNO4S2

Molecular Weight

428.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H22ClNO4S2/c1-13-8-16(9-14(2)19(13)20)25-11-18(22)21(10-17-4-3-6-26-17)15-5-7-27(23,24)12-15/h3-4,6,8-9,15H,5,7,10-12H2,1-2H3

InChI Key

CZNQIGOLVGLLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

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